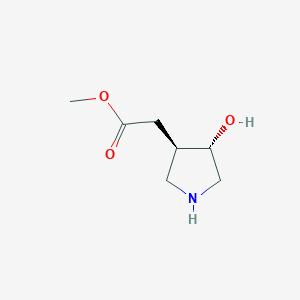

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate

Description

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate is a pyrrolidine derivative characterized by a hydroxyl group at the 4-position of the pyrrolidine ring and an ester-functionalized acetamide side chain. It is commercially available as a hydrochloride salt (CAS RN: 2219379-62-9) and is marketed for industrial and pharmaceutical applications, including use as a chemical intermediate in pesticides, food additives, active pharmaceutical ingredients (APIs), and fragrances . The compound is synthesized and distributed under stringent quality standards (e.g., REACH, ISO) and is supplied in bulk quantities (e.g., 25 kg/barrel) with a purity of ≥99% .

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)2-5-3-8-4-6(5)9/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |

InChI Key |

JAAYHHGVUNISRC-PHDIDXHHSA-N |

Isomeric SMILES |

COC(=O)C[C@@H]1CNC[C@H]1O |

Canonical SMILES |

COC(=O)CC1CNCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

Esterification: The final step involves the esterification of the hydroxyl group with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the ester functionality play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

(a) Pyrrolidine Derivatives in Patents

The European patent EP 4 374 877 A2 describes compounds such as (4aR)-1-[(3-chloro-4-hydroxyphenyl)methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxylic acid 2-methylpropyl ester (). Key differences include:

- Core Structure : A fused pyrrolo-pyridazine ring system vs. the simpler pyrrolidine ring in the target compound.

- Substituents : A chlorinated phenylmethyl group and a carboxylic acid ester vs. the hydroxyl-pyrrolidine and acetate ester in Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate.

- Applications : The patented compound is explicitly linked to pharmaceutical use (e.g., anti-inflammatory or antiviral activity), while the target compound is described as a multipurpose intermediate .

(b) Hydrochloride Salt vs. Free Base

This compound is sold as a hydrochloride salt, enhancing its solubility and stability compared to free-base pyrrolidine derivatives. For example, rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride (CAS RN: 2219379-62-9) is explicitly listed as a room-temperature-stable compound , whereas similar non-salt derivatives may require refrigeration or specialized handling.

Key Differentiators

- Bioactivity Potential: The hydroxyl and ester groups in this compound may confer reactivity in API synthesis, whereas the patented pyrrolo-pyridazine derivative’s chlorophenyl and fused-ring system suggest direct therapeutic targeting .

- Scalability : The target compound’s simpler structure and commercial availability highlight its role in high-throughput industrial processes, contrasting with the specialized synthesis required for patented analogs .

Biological Activity

Rel-methyl 2-((3R,4S)-4-hydroxypyrrolidin-3-yl)acetate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C₉H₁₈N₂O₃

- Molecular Weight : 202.25 g/mol

- CAS Number : 148214-90-8

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that the compound may exhibit effects on:

- Dopaminergic Pathways : It has been shown to influence dopamine receptor activity, potentially impacting conditions such as Parkinson's disease.

- Serotonergic System : The compound may modulate serotonin levels, which could have implications for mood disorders.

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Neuroprotective Effects :

A study conducted on cellular models demonstrated that this compound significantly reduced cell death associated with oxidative stress. This suggests a protective role against neurodegenerative diseases such as ALS and Alzheimer's disease . -

Behavioral Studies :

In animal models, administration of the compound resulted in improved locomotor activity and reduced anxiety-like behaviors. These findings support its potential use as an anxiolytic agent . -

Pharmacokinetics :

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with high gastrointestinal absorption rates noted .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.